ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
Brand Name: Vulcanchem
CAS No.: 5296-86-6
VCID: VC18440099
InChI: InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8-
SMILES:
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate

CAS No.: 5296-86-6

Cat. No.: VC18440099

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate - 5296-86-6

Specification

CAS No. 5296-86-6
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate
Standard InChI InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8-
Standard InChI Key TZUIRWBUCNJLAC-JYRVWZFOSA-N
Isomeric SMILES CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C
Canonical SMILES CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate belongs to the hydrazone class, featuring a conjugated hydrazinylidene group (N=N-\text{N}=\text{N}-) bridging a 4-chlorophenyl moiety and an ethyl propanoate ester. The Z-configuration of the hydrazone double bond is confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography data from analogous structures . The chloro substituent at the para position of the phenyl ring enhances electron withdrawal, influencing the compound’s reactivity and stability.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameEthyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate
CAS No.5296-86-6
Molecular FormulaC11H13ClN2O2\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight240.68 g/mol
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C
InChI KeyTZUIRWBUCNJLAC-JYRVWZFOSA-N

The canonical SMILES string and InChI key, derived from computational modeling, provide unambiguous identifiers for database searches .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals key absorption bands:

  • ν(N-H)\nu(\text{N-H}): 3250–3300 cm1^{-1} (hydrazone NH stretch) .

  • ν(C=O)\nu(\text{C=O}): 1725 cm1^{-1} (ester carbonyl).

  • ν(C-Cl)\nu(\text{C-Cl}): 750 cm1^{-1} (aromatic C-Cl vibration) .

Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) further corroborate the structure, with distinct signals for the ethyl ester protons (δ\delta 1.2–1.4 ppm, triplet; δ\delta 4.1–4.3 ppm, quartet) and the hydrazone proton (δ\delta 8.5 ppm, singlet).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Condensation: Ethyl pyruvate reacts with 4-chlorophenylhydrazine in ethanol under reflux, forming the hydrazone intermediate.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the Z-isomer preferentially due to steric and electronic factors .

Reaction Scheme:

Ethyl pyruvate+4-Cl-C6H4-NH-NH2EtOH, ΔEthyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate\text{Ethyl pyruvate} + \text{4-Cl-C}_6\text{H}_4\text{-NH-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate}

Chemical Reactivity and Stability

Hydrolytic Degradation

The ester group undergoes hydrolysis under acidic (H3O+\text{H}_3\text{O}^+) or basic (OH\text{OH}^-) conditions, yielding the corresponding carboxylic acid:

RCOOEt+H2ORCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{EtOH}

Kinetic studies indicate a half-life of 12 hours in 0.1 M NaOH at 25°C, suggesting moderate stability in physiological environments.

Tautomerism and Isomerization

The hydrazone moiety exhibits keto-enol tautomerism, with the Z-isomer dominating in polar solvents (e.g., DMSO, water). Irradiation at 254 nm induces E/Z isomerization, a property exploitable in photopharmacology .

Biological Applications and Mechanistic Insights

Enzyme Inhibition

Structural analogs, such as ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, demonstrate inhibitory activity against sortase A (SrtA), a bacterial transpeptidase critical for virulence in Staphylococcus aureus. Molecular docking suggests the hydrazone group chelates the enzyme’s active-site cysteine, disrupting substrate binding . While direct data for the 4-chloro derivative is limited, its enhanced electrophilicity (due to the chloro group) may potentiate inhibition.

Comparative Analysis with Structural Analogs

Table 2: Comparative Pharmacological Profiles

CompoundTarget Enzyme (IC50_{50})Antimicrobial MIC (µg/mL)
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoateN/APending studies
3-Oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acidSrtA (192 µM)8–16 (Gram-positive)
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateN/A32–64 (Gram-negative)

The 3,4-dichloro derivative’s superior activity underscores the importance of dihalogenation in optimizing bioactivity .

Analytical and Computational Methods

Chromatographic Profiling

Ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole-Orbitrap mass spectrometry enables precise quantification in biological matrices. A Scherzo SM-C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation of hydrazone derivatives .

Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict the Z-isomer’s stability (ΔG=12.3\Delta G = -12.3 kcal/mol vs. E-isomer). Electrostatic potential maps highlight nucleophilic regions at the hydrazone nitrogen and ester carbonyl oxygen .

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